molecular formula C22H20N4O3S B14644083 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide CAS No. 53251-14-2

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide

Cat. No.: B14644083
CAS No.: 53251-14-2
M. Wt: 420.5 g/mol
InChI Key: JVFNEURKRMZQEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the acridine core. One common method involves the condensation of anthranilic acid with a suitable aldehyde, followed by cyclization to form the acridine skeleton The final step involves the acetylation of the amino group to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted acridine derivatives .

Scientific Research Applications

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its ability to intercalate into DNA and affect biological processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.

    Industry: Used in the development of materials with photochemical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide is unique due to the presence of the methanesulfonyl group, which enhances its solubility and potentially its biological activity. The combination of the acridine core with the methanesulfonyl and anilino groups provides a unique structure that may offer distinct advantages in terms of therapeutic applications .

Properties

CAS No.

53251-14-2

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-4-yl]acetamide

InChI

InChI=1S/C22H20N4O3S/c1-14(27)23-20-9-5-7-18-21(17-6-3-4-8-19(17)25-22(18)20)24-15-10-12-16(13-11-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25)

InChI Key

JVFNEURKRMZQEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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